REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].C([Li])CCCCC.[Cl:16][CH2:17][C:18](Cl)=[O:19]>[Cl-].[Zn+2].[Cl-].[Cu]Cl.C1COCC1>[Cl:16][CH2:17][C:18]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[F:8])=[O:19] |f:3.4.5|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
455 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
copper(I) chloride
|
Quantity
|
11.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled to <−60
|
Type
|
ADDITION
|
Details
|
dropwise such that T<−60 (˜15 minute addition)
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
The reaction was assayed after 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N HCl (2 L)
|
Type
|
CUSTOM
|
Details
|
the two phase system was transferred to a separatory funnel
|
Type
|
ADDITION
|
Details
|
diluted with IPAc (2 L)
|
Type
|
WASH
|
Details
|
the organic washed again with 1N HCl (2 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic was concentrated to an oil
|
Type
|
ADDITION
|
Details
|
The oil is then diluted with heptane (800 mL—
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
while cooling to −30° C
|
Type
|
TEMPERATURE
|
Details
|
During cooling the oil
|
Type
|
WAIT
|
Details
|
The slurry is aged 1 hour at −30° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=C(C(=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |